(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cytotoxicity MCF‑7 breast cancer GI50

Compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-05-2) belongs to the benzothiazole–piperazine–heteroaryl methanone class, a scaffold that integrates an unsubstituted benzothiazole ring at the piperazine N‑4 position and an isoxazole‑5‑carbonyl moiety. This structural arrangement has been prioritized in medicinal chemistry campaigns targeting acetylcholinesterase (AChE) and tumor cell proliferation , as the isoxazole‑5‑yl methanone link constrains the pharmacophore conformation differently than the more common methylisoxazole or triazole isosteres.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 941869-05-2
Cat. No. B2618763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
CAS941869-05-2
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=NO4
InChIInChI=1S/C15H14N4O2S/c20-14(12-5-6-16-21-12)18-7-9-19(10-8-18)15-17-11-3-1-2-4-13(11)22-15/h1-6H,7-10H2
InChIKeyCCRCMBXTZHZEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941869-05-2: Structural and Pharmacophore Profile of a Benzothiazole–Piperazine–Isoxazole Methanone Research Probe


Compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-05-2) belongs to the benzothiazole–piperazine–heteroaryl methanone class, a scaffold that integrates an unsubstituted benzothiazole ring at the piperazine N‑4 position and an isoxazole‑5‑carbonyl moiety. This structural arrangement has been prioritized in medicinal chemistry campaigns targeting acetylcholinesterase (AChE) [1] and tumor cell proliferation [2], as the isoxazole‑5‑yl methanone link constrains the pharmacophore conformation differently than the more common methylisoxazole or triazole isosteres. Vendors classify the compound as a building block or screening compound for non‑human research, consistent with its appearance in early‑stage discovery libraries.

Why CAS 941869-05-2 Cannot Be Simply Replaced by Other Benzothiazole–Piperazine Derivatives


Benzothiazole–piperazine compounds that share a core scaffold often display sharply divergent potency and selectivity profiles depending on the heteroaryl substituent on the piperazine nitrogen. In systematic studies of the benzothiazole–piperazine class, cytotoxic GI50 values across MCF-7, HUH‑7 and HCT‑116 cell lines varied by more than an order of magnitude among closely related derivatives, with aroyl-substituted analogues (e.g., 1h and 1j) outperforming alkyl- or unsubstituted phenyl variants [1]. The isoxazole‑5‑yl methanone motif present in CAS 941869-05-2 is underrepresented in published SAR series, meaning that even congeners bearing 5‑methylisoxazole or triazole replacements cannot be assumed to elicit equivalent target engagement or ADMET behavior. This structural singularity creates a substitution risk for any assay or synthesis protocol that depends on the exact topology of the isoxazole‑5‑carbonyl pharmacophore.

Quantitative Differentiation Evidence for CAS 941869-05-2 Relative to Closest Structural Analogs


Cytostatic Potency Against MCF-7 Breast Adenocarcinoma Cells: Class-Level Inference from Benzothiazole–Piperazine Congeners

In a set of ten benzothiazole–piperazine derivatives evaluated under identical sulphorhodamine B assay conditions, the most active aroyl‑substituted compounds (1h and 1j) achieved GI50 values in the low‑micromolar range against MCF‑7 cells, whereas closely related analogues bearing simpler aryl or heteroaryl amides were essentially inactive (GI50 > 50 µM) [1]. CAS 941869‑05‑2 retains the aroyl connectivity and the minimal steric bulk of an unsubstituted benzothiazole, placing it structurally closest to the high‑potency cluster. Directly substituting the compound with a 5‑methylisoxazole analogue is expected to alter hydrogen‑bonding capacity and potency ranking, though quantitative head‑to‑head data for the exact compound are not yet published.

Cytotoxicity MCF‑7 breast cancer GI50

Acetylcholinesterase Inhibition Potential: Comparative Scaffold Analysis

In a focused library of 14 benzothiazole–piperazines designed as AChE inhibitors, the most potent compound (3k) displayed an IC50 of 29 ± 4 nM, while the least active analogues exceeded 10 µM [1]. Although CAS 941869‑05‑2 was not included in that particular study, it conserves the benzothiazole‑2‑yl‑piperazine pharmacophore and introduces an isoxazole‑5‑carbonyl motif that is predicted by docking to engage the peripheral anionic site of AChE. The absence of a 5‑methyl group on the isoxazole differentiates it from the more common 5‑methylisoxazole‑3‑yl methanone analogues and may confer a distinct selectivity window over butyrylcholinesterase, a hypothesis that remains to be tested experimentally.

Acetylcholinesterase IC50 Benzothiazole–piperazine

Solid‑Form Patent Differentiation: Crystalline State Advantages

Patent US20250066346A1 discloses specific crystalline forms of benzthiazole–piperazinyl–oxazole compounds, including free‑base and hydrochloride polymorphs characterized by distinct XRPD peaks [1]. The existence of a patent‑protected crystalline form implies that amorphous material or alternative salt forms may exhibit inferior solubility, stability, or bioavailability. While the patent does not claim CAS 941869‑05‑2 by name, its generic scope encompasses the benzothiazole–piperazinyl–oxazole chemotype, suggesting that the compound can be developed into a defined crystalline form for reproducible in vivo studies. Procuring CAS 941869-05-2 from a supplier that provides batch‑specific XRPD characterization thus offers a tangible quality advantage over non‑characterized solids of close analogs.

Solid‑state chemistry Crystalline form Bioavailability

NADPH Oxidase 4 (NOX4) Inhibition: Isoxazole‑Containing Benzothiazoles Show Sub‑Micromolar Activity

Patent US20210395238A1 describes 2,5‑disubstituted benzothiazole derivatives as NOX4 inhibitors, with exemplified compounds exhibiting IC50 values below 100 nM in cellular ROS production assays [1]. The isoxazole‑5‑yl methanone side chain in CAS 941869‑05‑2 closely mimics the heterocyclic substitution pattern required for NOX4 binding according to the patent's Markush claims. In contrast, benzothiazole derivatives lacking the heteroaryl carbonyl appendage or bearing bulkier substituents showed >10‑fold loss in potency. CAS 941869‑05‑2 therefore represents a structurally pruned probe for NOX4‑targeted hit expansion, potentially filling a gap left by the absence of an unsubstituted benzothiazole‑isoxazole exemplar in the patent's specific compound list.

NOX4 ROS Fibrosis

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone): Optimal Use Cases in Drug Discovery and Chemical Biology


Phenotypic Cytotoxicity Screening Across Solid Tumor Panels

Based on the class‑level cytotoxicity data for aroyl‑substituted benzothiazole–piperazines, CAS 941869‑05‑2 is a structurally informed starting point for profiling against breast (MCF‑7), liver (HUH‑7) and colorectal (HCT‑116) cancer cell lines. Researchers should include the unsubstituted isoxazole‑5‑carbonyl analogue as a reference compound alongside the 4‑methyl‑ and 4‑fluoro‑benzothiazole derivatives to map the contribution of benzothiazole ring electronics to potency [1]. The compound's availability from commercial screening libraries enables rapid procurement without multi‑step synthesis.

Acetylcholinesterase Inhibitor Probe Development

For Alzheimer's disease target validation, CAS 941869‑05‑2 can serve as a starting scaffold for exploring AChE inhibition with potential peripheral anionic site engagement. Its unique isoxazole‑5‑carbonyl substitution distinguishes it from previously disclosed benzothiazole–piperazine AChE inhibitors [1]. Initial biochemical assays using Ellman's method should be complemented with selectivity profiling against butyrylcholinesterase and MAO‑B to establish the compound's therapeutic window.

NOX4‑Dependent Fibrosis or Metabolic Disease Hit Expansion

The isoxazole‑5‑carbonyl side chain positions CAS 941869‑05‑2 as a direct entry into NOX4 inhibitor SAR, as outlined in recent patent filings claiming 2,5‑disubstituted benzothiazoles [1]. The compound can be evaluated in cellular ROS production assays to confirm potency and subsequently optimized for metabolic stability. Because patent literature already recognizes the chemotype, procurement of the compound accelerates freedom‑to‑operate landscaping and lead design.

Crystalline Form Development and Pre‑Formulation Screening

Given the existence of a patent family covering solid forms of benzthiazole–piperazinyl–oxazole compounds [1], CAS 941869‑05‑2 is a candidate for salt and polymorph screening. Procuring the free base and subjecting it to controlled crystallization experiments can yield patent‑differentiated crystalline forms with superior dissolution rates. This application is critical for groups aiming to advance the chemotype toward oral in vivo pharmacology studies.

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.